molecular formula C8H7ClO2 B109109 Benzaldehyde, 3-(chloromethyl)-4-hydroxy- CAS No. 53412-47-8

Benzaldehyde, 3-(chloromethyl)-4-hydroxy-

Cat. No. B109109
CAS RN: 53412-47-8
M. Wt: 170.59 g/mol
InChI Key: QSHUXGTVMAQMSF-UHFFFAOYSA-N
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Patent
US05100654

Procedure details

Through a well-stirred suspension of 0.1 mole 4-hydroxybenzaldehyde, 88ml concentrated HCl and 8.8ml 37% aqueous formaldehyde was bubbled HCl gas for approximately 4 hours. A product had fallen out of solution. The reaction mixture was refrigerated for 1.5 hours and then the product was isolated on a scintered-glass funnel and washed with a total of 1 liter cold water. mp 123°-124° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[ClH:10].[CH2:11]=O>>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH2:11][Cl:10]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
88 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.8 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled HCl gas for approximately 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the product was isolated on a scintered-glass funnel
WASH
Type
WASH
Details
washed with a total of 1 liter cold water

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
OC1=C(C=C(C=O)C=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.